molecular formula C21H14FN3O2 B7694521 2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7694521
M. Wt: 359.4 g/mol
InChI Key: XXFOEDBNLFBBOC-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with Fluorobenzene: The oxadiazole intermediate is then coupled with fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the coupled product with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The oxadiazole ring and the fluorine atom play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
  • 2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propionamide

Uniqueness

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to its acetamide and propionamide analogs. The benzamide group enhances the compound’s stability and binding affinity to biological targets, making it a more potent candidate for medicinal applications.

Properties

IUPAC Name

2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-18-12-5-4-11-17(18)20(26)23-16-10-6-9-15(13-16)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFOEDBNLFBBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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